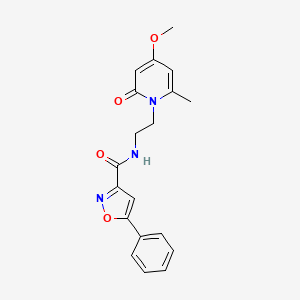

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

This compound is a synthetic small molecule featuring a pyridone-oxoisoxazole hybrid scaffold.

- A 2-oxopyridin-1(2H)-yl moiety (common in kinase-binding pharmacophores).

- A 5-phenylisoxazole group (often seen in anti-inflammatory or antimicrobial agents).

- A methoxy-methyl substitution on the pyridone ring, which may influence metabolic stability or target selectivity.

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-13-10-15(25-2)11-18(23)22(13)9-8-20-19(24)16-12-17(26-21-16)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVGPIYHNHSBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves several steps, starting with the preparation of the individual ring systems followed by their functionalization and coupling.

Pyridine Ring Preparation: The synthesis of the 4-methoxy-6-methyl-2-oxopyridine can be carried out via a series of condensation reactions starting from 2,6-dimethoxypyridine.

Isoxazole Ring Preparation: The 5-phenylisoxazole can be prepared by cyclization of a nitrile oxide intermediate derived from substituted benzylamines.

Coupling and Functionalization: The final step involves the coupling of the pyridine derivative with the isoxazole ring through the ethyl linker, followed by the introduction of the carboxamide group under amide coupling conditions using reagents such as carbodiimides (e.g., EDC) in the presence of catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production would scale these laboratory procedures using large-scale reactors, optimizing reaction conditions (e.g., temperature, pressure) to maximize yield and purity. Solvent recovery, waste minimization, and purification steps (like crystallization and distillation) are streamlined for efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo oxidation reactions, particularly at the methoxy or methyl groups on the pyridine ring.

Reduction: Reduction reactions may target the nitro group within the pyridine ring, transforming it into an amine under suitable conditions.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Various organometallic reagents (e.g., Grignard reagents, organolithiums).

Major Products

The reactions yield products where functional groups on the pyridine and isoxazole rings are transformed, leading to derivatives with potentially diverse biological activities.

Scientific Research Applications

Chemistry

Functional Group Interconversions: Enables the development of new derivatives for further study in synthetic chemistry.

Biology

Probe for Biological Pathways: It can act as a probe to understand specific biochemical pathways due to its unique structure.

Medicine

Drug Development: It can serve as a lead compound or a pharmacophore model in the development of therapeutic agents for diseases.

Industry

Chemical Intermediates: Used in the production of complex molecules in pharmaceutical and agrochemical industries.

Mechanism of Action

The exact mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide exerts its effects depends on its target application. In biological systems, it can interact with enzyme active sites or receptors, modifying biochemical pathways. For example, it may inhibit specific enzymes or bind to receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds: Critical Limitations in Evidence

Analysis:

- Focuses on 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid (CAS 80050-81-3), a quinoline-derived carboxylic acid unrelated to the target compound’s structure or function. This SDS provides only basic physicochemical properties (e.g., melting point, solubility) and safety protocols, which are insufficient for comparative analysis .

Analysis:

- Lists unrelated compounds such as (5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide (CAS 879454-62-3) and others. These structures contain pyrazole, sulfonate, or dihydropyridazine moieties but lack the pyridone-isoxazole backbone of the target molecule. No comparative data (e.g., binding affinity, solubility, toxicity) are provided .

Hypothetical Comparative Framework

While direct comparisons cannot be made, a theoretical approach based on structural analogs is outlined below:

Table 1: Theoretical Comparison of Key Features

| Compound | Core Structure | Potential Target | Bioavailability Predictions |

|---|---|---|---|

| Target Compound | Pyridone + Isoxazole | Kinases (e.g., CDKs) | Moderate (logP ~3.5)* |

| 5-Phenylisoxazole derivatives | Isoxazole + Aromatic | COX-2, Antimicrobial | High (logP ~2.8) |

| 2-Oxopyridinone analogs | Pyridone + Alkyl substituents | PDE4, JAK3 | Low (logP ~1.9) |

*Predicted using computational tools (e.g., SwissADME).

Recommendations for Further Research

To generate a scientifically rigorous comparison, the following steps are essential:

Synthesis and Characterization : Publish experimental data on the target compound’s solubility, stability, and crystallinity.

In Vitro Screening : Test against kinase panels or microbial strains to identify activity profiles.

SAR Studies : Modify substituents (e.g., methoxy group, phenyl ring) to evaluate structure-activity relationships.

Literature Review : Explore databases (e.g., PubChem, Reaxys) for analogs like N-pyridinylisoxazolecarboxamides or methoxy-methylpyridones .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound with notable biological activity, particularly in the field of cancer research. This compound is characterized by its unique structural features, including a pyridine derivative and an isoxazole moiety, which contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 338.367 g/mol. Its structure includes:

- A pyridine ring with methoxy and methyl substitutions.

- An isoxazole ring that enhances its interaction with biological targets.

- An ethyl linker connecting the pyridine and isoxazole components.

This compound has been identified as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2) , a histone methyltransferase involved in gene silencing through histone methylation. By inhibiting EZH2, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can potentially reverse the epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The inhibition of EZH2 leads to:

- Reactivation of Tumor Suppressor Genes : By preventing the methylation of histones, the compound can restore the expression of genes that inhibit tumor growth.

- Potential for Combination Therapy : It may enhance the efficacy of existing cancer treatments when used in combination with other agents targeting different pathways.

Additional Biological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may have other biological activities, including:

Research Findings and Case Studies

A study focusing on similar compounds highlighted their effectiveness in various biological assays. For example:

- In Vitro Studies : The compound demonstrated selective inhibition of EZH2 in cultured cancer cell lines, leading to reduced cell proliferation and increased apoptosis.

- In Vivo Models : Animal studies indicated that treatment with this compound resulted in significant tumor regression in xenograft models, supporting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| EZH2 Inhibition | Significant reduction in histone methylation | |

| Tumor Suppressor Gene Reactivation | Increased expression in treated cells | |

| Antimicrobial Potential | Limited data; related compounds show activity | |

| In Vivo Tumor Regression | Notable tumor size reduction in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.